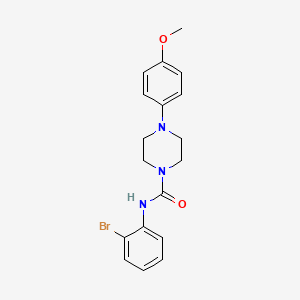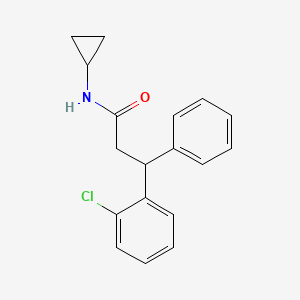
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which is essential for various physiological processes such as tissue remodeling, wound healing, and embryonic development. However, MMPs are also involved in several pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors have attracted significant attention as potential therapeutic agents for these diseases.
Mechanism of Action
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits MMPs by chelating the zinc ion in the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs have a conserved catalytic domain that contains a zinc ion coordinated by three histidine residues and a water molecule. 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide binds to the zinc ion and displaces the water molecule, which is essential for the catalytic activity of the enzyme. Therefore, 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits the activity of a broad range of MMPs, including collagenases, gelatinases, and stromelysins.
Biochemical and Physiological Effects
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits tumor cell invasion and metastasis by preventing the degradation of ECM proteins by MMPs. In arthritis, 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide reduces joint destruction and inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines by synovial cells. In cardiovascular diseases, 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide reduces plaque formation and improves vascular function by inhibiting the migration and proliferation of smooth muscle cells and reducing the production of pro-inflammatory cytokines and chemokines by endothelial cells.
Advantages and Limitations for Lab Experiments
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide is its broad-spectrum activity against MMPs, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide is also relatively easy to synthesize and has good stability in solution. However, 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has some limitations, including its non-specific activity against other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which may limit its specificity in certain experimental settings. 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide also has poor oral bioavailability and may require intravenous administration in vivo.
Future Directions
There are several future directions for the development of MMP inhibitors such as 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide. One direction is the development of more specific inhibitors that target individual MMPs or specific subsets of MMPs. This may allow for more precise targeting of MMP activity in different disease states and reduce the potential off-target effects of non-specific inhibitors. Another direction is the development of MMP inhibitors with improved pharmacokinetic properties, such as oral bioavailability and longer half-life, which may enhance their therapeutic potential in vivo. Finally, the combination of MMP inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy in the treatment of cancer and other diseases.
Synthesis Methods
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized by reacting 4-(4-bromobenzoyl)-2-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through an intermediate sulfonylurea, which is subsequently hydrolyzed to yield 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide. The synthesis of 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide is relatively straightforward and can be carried out in a few steps with moderate yields.
Scientific Research Applications
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and MMP inhibitors such as 4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide have been shown to inhibit tumor growth and metastasis in preclinical models. In arthritis, MMPs are involved in cartilage degradation and joint inflammation, and MMP inhibitors have been shown to reduce joint destruction and inflammation in animal models of arthritis. In cardiovascular diseases, MMPs are involved in the remodeling of blood vessels and the development of atherosclerosis, and MMP inhibitors have been shown to reduce plaque formation and improve vascular function in animal models.
properties
IUPAC Name |
4-(4-bromobenzoyl)-2-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S/c1-13-11-15(20(24)14-5-8-16(21)9-6-14)7-10-19(13)29(27,28)22-17-3-2-4-18(12-17)23(25)26/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNZZCJLQASAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)
